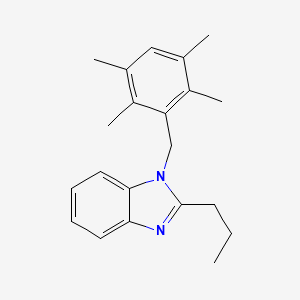
2-cyclohexyl-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOHEXYL-N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structural components It is composed of a cyclohexyl group, a dimethylphenyl group, and a dihydrothiophenyl group, all connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Cyclohexyl Group: This can be achieved through the hydrogenation of benzene in the presence of a suitable catalyst such as palladium on carbon.
Introduction of the Dimethylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with dimethylchloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Dihydrothiophenyl Group: This can be synthesized through the reaction of thiophene with hydrogen peroxide in the presence of an acid catalyst to introduce the sulfone group.
Formation of the Acetamide Linkage: The final step involves the reaction of the cyclohexyl, dimethylphenyl, and dihydrothiophenyl intermediates with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide linkage, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-CYCLOHEXYL-N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-CYCLOHEXYL-N-(3,5-DIMETHYLPHENYL)ACETAMIDE: Lacks the dihydrothiophenyl group, resulting in different reactivity and applications.
N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)ACETAMIDE: Lacks the cyclohexyl group, affecting its stability and interaction with molecular targets.
Uniqueness
The presence of the cyclohexyl, dimethylphenyl, and dihydrothiophenyl groups in 2-CYCLOHEXYL-N-(3,5-DIMETHYLPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)ACETAMIDE imparts unique properties, such as enhanced stability, specific reactivity, and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C20H27NO3S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C20H27NO3S/c1-15-10-16(2)12-19(11-15)21(18-8-9-25(23,24)14-18)20(22)13-17-6-4-3-5-7-17/h8-12,17-18H,3-7,13-14H2,1-2H3 |
Clave InChI |
GFVUPOOQTPCXPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)CC3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415513.png)

![1-(2-fluorobenzyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11415516.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11415521.png)
![ethyl 4-{[(3-ethoxypropyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11415525.png)
![5-(4-chlorophenyl)-6-(2-hydroxyethyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11415527.png)
![5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11415535.png)
![7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11415541.png)
![1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11415547.png)
![N-[(1Z)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide](/img/structure/B11415552.png)
![N-{(1Z)-3-{[2-(diethylamino)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide](/img/structure/B11415562.png)
![methyl (2Z)-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415565.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11415573.png)
![N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11415581.png)
